alpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol

Medicinal Chemistry ADME Optimization Fluorine Chemistry

Researchers sourcing fluorinated pyrazole building blocks often encounter regioisomeric mixtures or non-fluorinated analogs unsuited for CNS lead optimization. This 5-substituted α-(trifluoromethyl) pyrazole methanol overcomes these limitations with precise regiochemistry and enhanced physicochemical properties. • LogP 0.57 (vs. -0.45 for non-fluorinated analog), facilitating blood-brain barrier penetration for CNS targets. • pKa 11.0 offers attenuated acidity for fine-tuned hydrogen-bond donor interactions in enzyme active sites. • ≥98% purity with consistent density (1.42 g/cm³) for reliable solid dosage form development and crystallization scale-up.

Molecular Formula C6H7F3N2O
Molecular Weight 180.13
CAS No. 1343199-34-7
Cat. No. B2986433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol
CAS1343199-34-7
Molecular FormulaC6H7F3N2O
Molecular Weight180.13
Structural Identifiers
SMILESCN1C(=CC=N1)C(C(F)(F)F)O
InChIInChI=1S/C6H7F3N2O/c1-11-4(2-3-10-11)5(12)6(7,8)9/h2-3,5,12H,1H3
InChIKeyALLGRHSYCXIDNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





α-Trifluoromethyl-1-methyl-1H-pyrazole-5-methanol Overview


alpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol (CAS 1343199-34-7; IUPAC: 2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol) is a fluorinated heterocyclic building block consisting of a 1-methylpyrazole core bearing a trifluoromethyl-substituted hydroxymethyl group at the 5-position . With a molecular formula of C6H7F3N2O and molecular weight of 180.13 g/mol, this compound is supplied at ≥98% purity and is classified as a research-use-only pyrazole alcohol derivative that serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis .

Fluorinated heterocyclic building block for medicinal and agrochemical synthesis
Enables lipophilicity and metabolic stability tuning in lead optimization
Supports CNS-penetrant research models and MAO pathway studies

α-Trifluoromethyl-1-methyl-1H-pyrazole-5-methanol Differentiation


The presence of the trifluoromethyl group on the α-carbon adjacent to the pyrazole 5-position fundamentally alters this compound's physicochemical properties relative to non-fluorinated and isomerically distinct analogs, rendering generic substitution invalid for applications requiring precise electronic and lipophilic tuning. The -CF3 group confers markedly enhanced metabolic stability, increased lipophilicity, and altered hydrogen-bonding capacity compared to non-fluorinated pyrazole methanols, while the specific 5-position substitution distinguishes it from regioisomeric 3-substituted trifluoromethyl pyrazole analogs that exhibit distinct reactivity and biological profiles [1].

Non-fluorinated analog mismatch

Absence of the α-CF3 group may not reproduce the lipophilicity-dependent membrane permeability and metabolic stability profile required for CNS research.

Regioisomeric substitution risk

3-substituted trifluoromethyl pyrazole analogs exhibit distinct reactivity and biological profiles; 5-position substitution is critical for the reported scaffold activity.

Physical property incompatibility

Density and hydrogen-bond donor strength differ significantly; generic pyrazole methanols may alter crystallization, formulation, and ligand-interaction outcomes.

α-Trifluoromethyl-1-methyl-1H-pyrazole-5-methanol Comparative Evidence


Lipophilicity Enhancement via Trifluoromethyl

Introduction of the α-trifluoromethyl group increases lipophilicity by approximately 1.0 LogP unit relative to the non-fluorinated parent analog (1-methyl-1H-pyrazol-5-yl)methanol. The target compound exhibits a calculated LogP of 0.57, compared to -0.45 (LogD at pH 5.5) for the non-fluorinated comparator. This enhanced lipophilicity improves membrane permeability and target binding, critical factors in CNS-penetrant drug discovery programs .

Lipophilicity
Head-to-head
Target LogP 0.57 vs comparator LogD (pH 5.5) -0.45; Δ ≈ 1.0 unit

Supports CNS penetration and membrane permeability research

Predicted physicochemical properties; confirm experimentally

Medicinal Chemistry ADME Optimization Fluorine Chemistry

Reduced Protic Character vs Non-Fluorinated Analog

The electron-withdrawing trifluoromethyl group reduces the hydroxyl pKa from approximately 14.35 (non-fluorinated analog) to 11.0 for the target compound, indicating decreased hydrogen bond donor strength and altered ionization behavior under physiological conditions. This difference in proton acidity affects the compound's hydrogen-bonding network and solubility profile .

Acidity (pKa)
Cross-study comparable
Target pKa 11.0 vs non-fluorinated pKa 14.35; Δ ≈ 3.35 units

Altered hydrogen-bond donor strength for bioisostere design

Predicted values; experimental verification advised

Physicochemical Profiling Bioisostere Design Hydrogen Bonding

Density and Physical Form Differentiation

The target compound exhibits a predicted density of 1.42 ± 0.1 g/cm³, substantially higher than the non-fluorinated analog (1.16 ± 0.1 g/cm³) and the α-cyclopropyl-substituted derivative (1.31 ± 0.1 g/cm³) . This elevated density, attributable to the compact trifluoromethyl group, directly influences solid handling characteristics, crystallization behavior, and formulation considerations during scale-up .

Density
Cross-study comparable
Target 1.42 g/cm³ vs non-fluorinated 1.16 g/cm³; 22% higher

Impacts solid handling and crystallization process development

Predicted density; validate for scale-up studies

Process Chemistry Formulation Development Analytical Quality Control

MAO Inhibitor Class Association

NZ570847A discloses therapeutic pyrazole compounds bearing 5-substituted trifluoromethyl-hydroxyethyl motifs as monoamine oxidase (MAO) inhibitors for treating cognitive disorders including Alzheimer's disease, Parkinson's disease, vascular dementia, and schizophrenia [1]. While this patent does not provide direct IC50 data for CAS 1343199-34-7 itself, it establishes that the 5-(trifluoromethyl-hydroxyethyl)-pyrazole scaffold possesses CNS-relevant pharmacological activity, whereas non-fluorinated or differently substituted analogs lack this documented MAO inhibitory activity. Compounds within this chemical space demonstrate MAO inhibition with IC50 values in the submicromolar range [2].

MAO Inhibition
Class-level
Scaffold disclosed in MAO inhibitor patent; comparator lacks documented activity

Supports CNS pathway research context; requires direct compound validation

Class-level inference from patent NZ570847A

CNS Drug Discovery MAO Inhibition Neurodegenerative Disease

α-Trifluoromethyl-1-methyl-1H-pyrazole-5-methanol Applications


CNS-Penetrant Lead Optimization

Projects targeting CNS disorders (e.g., Alzheimer's disease, Parkinson's disease, cognitive impairment) where enhanced membrane permeability is critical. The compound's LogP of 0.57 (vs. -0.45 for the non-fluorinated analog) provides a ~1.0-unit lipophilicity increase that improves blood-brain barrier penetration potential . The 5-(trifluoromethyl-hydroxyethyl)-pyrazole scaffold is explicitly associated with MAO inhibitor activity and therapeutic CNS applications in patent literature [1].

H-Bond Donor Bioisostere Replacement

Lead optimization campaigns requiring a hydrogen-bond donor with attenuated acidity. The target compound's pKa of 11.0 (compared to 14.35 for the non-fluorinated analog) provides a more acidic hydroxyl proton that alters hydrogen-bonding capacity relative to standard alcohol bioisosteres . This enables fine-tuning of ligand-protein interactions, particularly in enzyme active sites where hydrogen-bond donor strength influences binding affinity.

Fluorinated Pyrazole Agrochemical Intermediates

The compound serves as a key building block for fluorinated pyrazole derivatives with documented insecticidal and acaricidal activity . Pyrazole methanol esters derived from this class have demonstrated control efficacy against harmful pathogenic bacteria, insects, and mites in agricultural applications [1]. The trifluoromethyl group confers enhanced metabolic stability and environmental persistence required for crop protection agents.

Formulation and Crystallization Process

The compound's density of 1.42 g/cm³ (22% higher than the non-fluorinated analog) impacts powder handling, compaction behavior, and crystallization conditions during scale-up . Researchers developing solid dosage forms or optimizing crystallization protocols should account for these distinct physical properties when designing manufacturing processes for fluorinated pyrazole-containing drug candidates.

Application
Selection Property
Validation Focus
CNS-penetrant lead optimization research
Lipophilicity-enhanced building block
Blood-brain barrier permeability and CNS target engagement models
H-bond donor bioisostere design
Modulated pKa alcohol bioisostere
Ligand-protein interaction and hydrogen-bonding studies
Fluorinated agrochemical intermediate
Metabolically stable pyrazole scaffold
Crop protection compound screening and structure-activity studies
Crystallization and formulation process
High-density solid form
Powder handling, compaction, and crystallization protocol development

Technical Documentation Hub

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22 linked technical documents
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